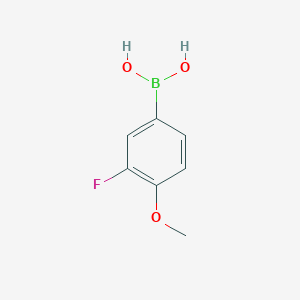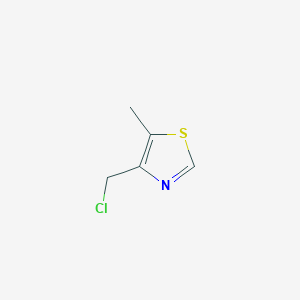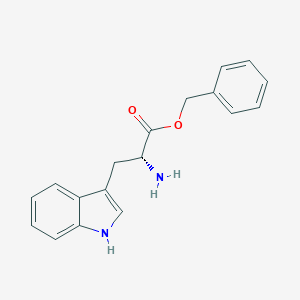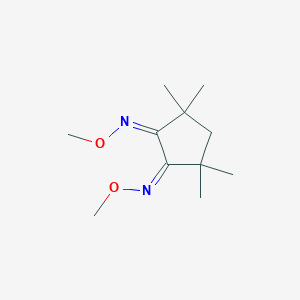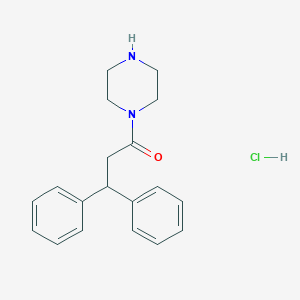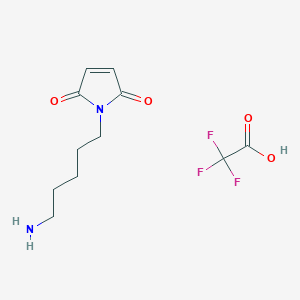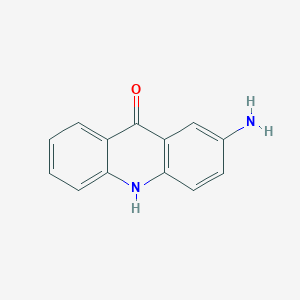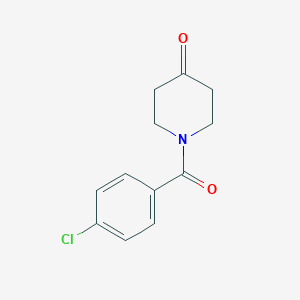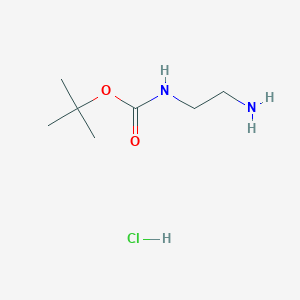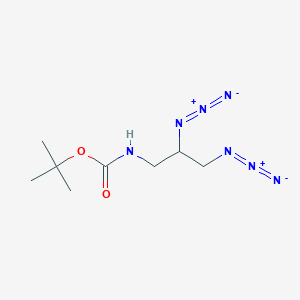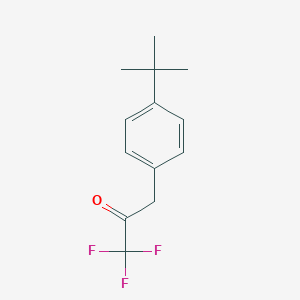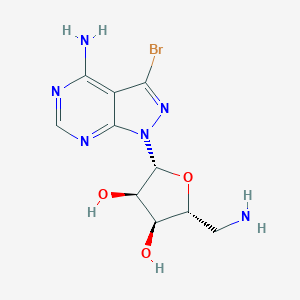
Adenosine kinase inhibitor GP515
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine kinase inhibitor GP515 is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound selectively inhibits the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the body. Adenosine is a signaling molecule that is involved in various physiological processes such as inflammation, immune response, and neurotransmission.
Wirkmechanismus
Adenosine kinase inhibitor GP515 selectively inhibits the enzyme adenosine kinase, which is responsible for the phosphorylation of adenosine to form AMP. By inhibiting adenosine kinase, adenosine levels in the body are increased, leading to various physiological effects. Adenosine is known to activate various signaling pathways such as the adenosine receptor signaling pathway, which plays a crucial role in regulating inflammation, immune response, and neurotransmission.
Biochemische Und Physiologische Effekte
Adenosine kinase inhibitor GP515 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, adenosine kinase inhibitor GP515 has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate the levels of neurotransmitters such as dopamine and serotonin. In vivo, adenosine kinase inhibitor GP515 has been shown to reduce tumor growth and metastasis, improve cognitive function, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Adenosine kinase inhibitor GP515 has several advantages and limitations for lab experiments. The advantages include its high selectivity for adenosine kinase, its ability to modulate various physiological processes, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity at high doses, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
Adenosine kinase inhibitor GP515 has several potential future directions for research. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective adenosine kinase inhibitors, the identification of novel therapeutic applications for adenosine kinase inhibitors, and the development of new methods for the synthesis of adenosine kinase inhibitors. Additionally, the use of adenosine kinase inhibitors in combination with other drugs or therapies may lead to improved therapeutic outcomes in various diseases.
Synthesemethoden
The synthesis of adenosine kinase inhibitor GP515 involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of ribose using a suitable protecting group such as benzoyl chloride. The second step involves the reaction of the protected ribose with adenine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the protected adenosine intermediate. The third step involves the deprotection of the benzoyl group using a suitable base such as sodium methoxide to obtain adenosine. The final step involves the modification of adenosine using a suitable reagent such as 2,4-dichloro-5-nitropyrimidine to obtain adenosine kinase inhibitor GP515.
Wissenschaftliche Forschungsanwendungen
Adenosine kinase inhibitor GP515 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, adenosine kinase inhibitor GP515 has been shown to reduce tumor growth and metastasis by inhibiting the production of adenosine, which is known to promote tumor growth and immune evasion. In inflammation, adenosine kinase inhibitor GP515 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of immune cells such as macrophages and T cells. In neurological disorders, adenosine kinase inhibitor GP515 has been shown to improve cognitive function and reduce neuroinflammation by modulating the levels of adenosine in the brain.
Eigenschaften
CAS-Nummer |
144928-48-3 |
|---|---|
Produktname |
Adenosine kinase inhibitor GP515 |
Molekularformel |
C10H13BrN6O3 |
Molekulargewicht |
345.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |
InChI-Schlüssel |
LTTBFVDMHCIDPM-BHBWVORQSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |
Andere CAS-Nummern |
144928-48-3 |
Synonyme |
4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromopyrazolo(3,4-d)pyrimidine adenosine kinase inhibitor GP515 GP 1-515 GP-1-515 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



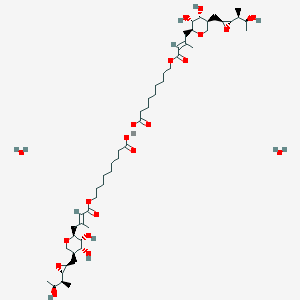
![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)
